4,5,6,7-Tetrahydro-1-benzofuran-2-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

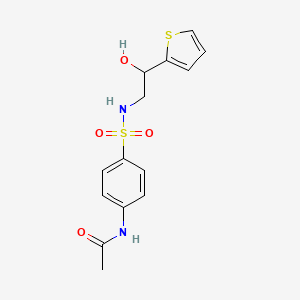

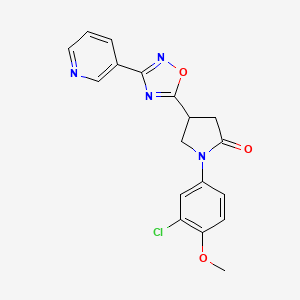

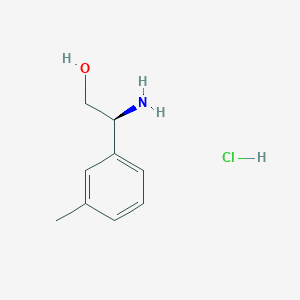

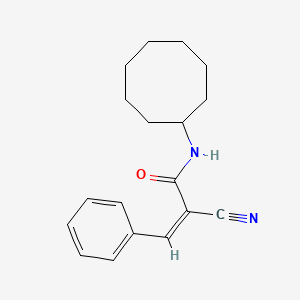

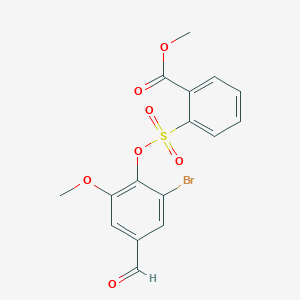

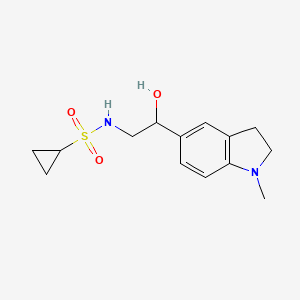

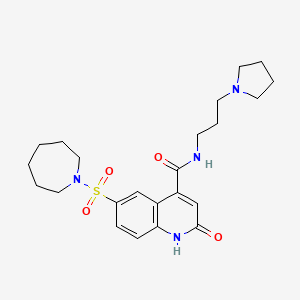

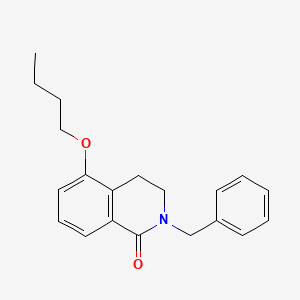

Molecular Structure Analysis

The molecular formula of “4,5,6,7-Tetrahydro-1-benzofuran-2-sulfonyl fluoride” is C8H9FO3S. The molecular weight is 204.22.科学的研究の応用

Fluorination Reactions and Synthesis Applications

Sulfonyl fluorides, including 4,5,6,7-Tetrahydro-1-benzofuran-2-sulfonyl fluoride, are valuable synthetic motifs due to their reactivity and potential in "click chemistry" applications. They have been used in the synthesis of various organic compounds, demonstrating the importance of fluorine in modifying chemical properties and reactivity. For instance, the development of mild and environmentally benign methods to prepare sulfonyl fluorides using readily available starting materials highlights the ongoing interest in expanding the utility of these compounds in synthetic chemistry (Laudadio et al., 2019).

Contributions to Fluorine Chemistry

Research into the fluorination of various substrates using sulfonyl fluoride derivatives has led to the discovery of novel fluorination reactions and insights into the mechanism of such transformations. These studies contribute to the broader field of fluorine chemistry, where the introduction of fluorine atoms into organic molecules is a key area of interest due to the impact on physical, chemical, and biological properties of compounds (Fawcett et al., 1962).

Advanced Materials and Sensing Applications

The unique properties of sulfonyl fluorides have been explored for the development of selective sensors and materials. For example, the design and synthesis of novel 2,1,3-benzothiadiazole derivatives as selective sensors for fluoride ions demonstrate the potential of sulfonyl fluoride compounds in creating materials that can respond to specific chemical stimuli (Wu et al., 2016).

Environmental and Health Applications

While direct studies on this compound in environmental or health applications are not highlighted in the available literature, research on similar sulfonyl fluoride compounds illustrates the importance of understanding the chemical behavior and potential impacts of these compounds. Investigations into the degradability of fluorotelomer compounds, for example, inform efforts to address environmental persistence and toxicity concerns associated with fluorinated compounds (Bao et al., 2020).

Safety and Hazards

“4,5,6,7-Tetrahydro-1-benzofuran-2-sulfonyl fluoride” is not intended for human or veterinary use and is for research use only.

将来の方向性

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . This suggests that “4,5,6,7-Tetrahydro-1-benzofuran-2-sulfonyl fluoride” and similar compounds may continue to be a focus of research in the future.

特性

IUPAC Name |

4,5,6,7-tetrahydro-1-benzofuran-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNATVGCUJEHMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(O2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2713617.png)

![1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2713618.png)

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2713624.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2713630.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713638.png)